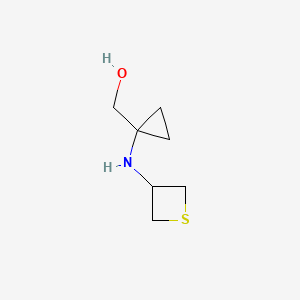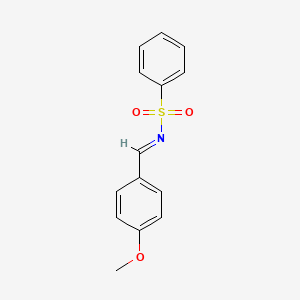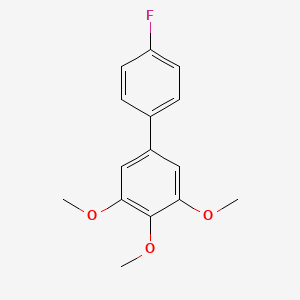
4'-Fluoro-3,4,5-trimethoxy-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15FO3 and a molecular weight of 262.28 g/mol . This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of fluorine and methoxy groups on the biphenyl structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters . The general reaction conditions include:
Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.
Base: Common bases include potassium carbonate, sodium carbonate, or cesium carbonate.
Solvent: Solvents like toluene, dimethylformamide (DMF), or tetrahydrofuran (THF) are often used.
Temperature: The reaction is usually carried out at temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions lead to various biological effects, including apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl: Contains fluorine and methoxy groups.
4’-Trifluoromethyl-3,4,5-trimethoxy-1,1’-biphenyl: Contains a trifluoromethyl group instead of a single fluorine atom.
3,4,5-Trimethoxy-1,1’-biphenyl: Lacks the fluorine atom.
Uniqueness
4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1032507-21-3 |
|---|---|
Molecular Formula |
C15H15FO3 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H15FO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-4-6-12(16)7-5-10/h4-9H,1-3H3 |
InChI Key |
VFRUQUMDJIEBKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)
![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)

![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)
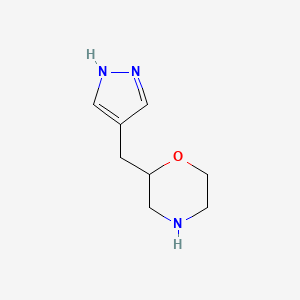
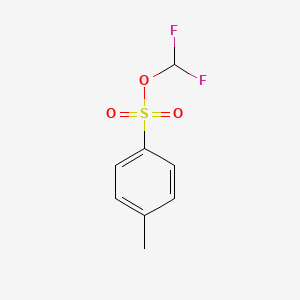
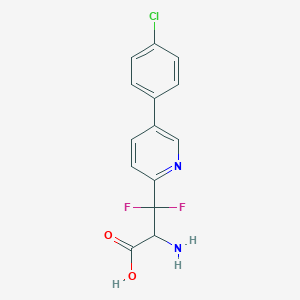

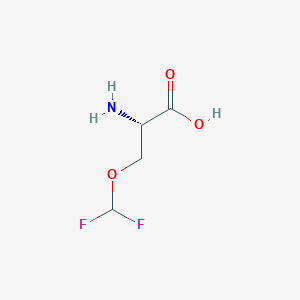
![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
